molecular formula C16H14N4O3 B2497334 4-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine CAS No. 2034283-89-9

4-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine

Cat. No.: B2497334
CAS No.: 2034283-89-9
M. Wt: 310.313
InChI Key: RMKQGSVDDGTCKC-UHFFFAOYSA-N
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Description

The compound “4-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine” is a heterocyclic organic molecule It features a complex structure with multiple functional groups, including a furan ring, an oxadiazole ring, a pyrrolidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine” typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of amino alcohols or amino acids.

    Coupling Reactions: The final step involves coupling the furan, oxadiazole, and pyrrolidine intermediates with a pyridine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions for substitution reactions may include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “4-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}benzene
  • 4-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}thiophene
  • 4-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}quinoline

Uniqueness

The uniqueness of “4-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine” lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-16(11-3-6-17-7-4-11)20-8-5-12(10-20)14-18-15(23-19-14)13-2-1-9-22-13/h1-4,6-7,9,12H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKQGSVDDGTCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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